3-Amino-4-(methylamino)benzamide - 39033-67-5

3-Amino-4-(methylamino)benzamide

Catalog Number: EVT-1727998
CAS Number: 39033-67-5
Molecular Formula: C8H11N3O
Molecular Weight: 165.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Several synthetic routes have been explored for the production of 3-amino-4-(methylamino)benzamide. One commonly employed method involves the reduction of ethyl 2-[(2'-cyanobiphenyl-4-yl)methylamino]-3-nitrobenzoate using hydrazine hydrate as a reducing agent and Pb/C as a catalyst. This method has shown promising results for industrial production due to its simplicity, stability, and high yield [].

Another approach involves a multi-step synthesis starting from 4-amino-2-hydroxybenzoic acid. This method allows for the incorporation of isotopic labels, such as carbon-14, facilitating metabolic and pharmacokinetic studies [].

Chemical Reactions Analysis

3-Amino-4-(methylamino)benzamide serves as a versatile building block for synthesizing diverse heterocyclic compounds. For instance, it can be reacted with various bi-functional reagents to yield pyrimidine, thiourea, acetamide, and isoindoline derivatives []. Additionally, it undergoes reactions with active methylene reagents, such as malononitrile, to afford 1,8-naphthyridine derivatives [].

Mechanism of Action

The mechanism of action of 3-amino-4-(methylamino)benzamide varies depending on the specific derivative and its target. For example, as a neuroleptic agent, it is believed to exert its effects through interactions with dopamine receptors in the brain []. As a kinase inhibitor, it competes with ATP for binding to the kinase active site, thereby inhibiting kinase activity [].

Antiviral Agent Development

Derivatives of 3-amino-4-(methylamino)benzamide have demonstrated potent antiviral activity against hepatitis B virus (HBV) []. Specifically, N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523) exhibited promising in vitro and in vivo efficacy against both wild-type and drug-resistant HBV strains []. The antiviral mechanism of IMB-0523 is thought to involve an increase in intracellular levels of APOBEC3G (A3G), a cellular protein known to inhibit HBV replication [].

Kinase Inhibitor Development

3-Amino-4-(methylamino)benzamide serves as a scaffold for designing selective kinase inhibitors, particularly targeting p38 MAP kinase [, ]. Inhibitors of p38 MAP kinase hold therapeutic potential for treating inflammatory disorders such as rheumatoid arthritis and Crohn's disease []. Studies have identified potent and selective p38 inhibitors based on the 3-amino-4-(methylamino)benzamide scaffold, demonstrating in vitro and in vivo activity [].

Herbicide Development

5-Amino-4-chloro-2-phenyl-3(2H)pyridazinone, commonly known as pyrazon, is a herbicide derived from a pyridazinone scaffold related to 3-amino-4-(methylamino)benzamide []. Pyrazon is used to control broadleaf weeds in sugar beet crops []. Gas chromatographic methods have been developed to determine pyrazon content in technical products and to identify potential impurities [].

PS200981

Compound Description: PS200981 (3-(4-(1,4-diazepan-1-yl)-6-(((1S,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methylamino)-1,3,5-triazin-2-ylamino)-4-methylbenzamide) is a p38α kinase inhibitor. It demonstrates an IC50 value of 1 μM against p38α kinase and effectively inhibits the lipopolysaccharide (LPS)-induced increase in tumor necrosis factor (TNF) α levels in human monocytes with a similar IC50. In vivo, PS200981 reduced LPS-induced TNFα levels when administered to mice at 30 mg/kg. []

Relevance: PS200981 features a 3-amino-4-methylbenzamide moiety, a critical structural element for its p38α kinase inhibitory activity. This directly relates it to 3-Amino-4-(methylamino)benzamide, sharing the core benzamide structure with an amino group at the meta position and a methylamino group at the para position. []

PS166276

Compound Description: PS166276 [(R)-3-(4-(isobutyl(methyl)-amino)-6-(pyrrolidin-3-ylamino)-1,3,5-triazin-2-ylamino)-4-methylbenzamide] is a potent and selective p38 kinase inhibitor. It exhibits improved potency and reduced cytotoxicity compared to its structurally related counterpart, PS200981. PS166276 has been shown to be effective in various intracellular signaling assays and in vivo models using LPS-challenged mice. []

Relevance: Similar to PS200981, PS166276 shares the core structure of 3-amino-4-methylbenzamide with 3-Amino-4-(methylamino)benzamide. The presence of this common structural motif highlights their relationship and emphasizes its importance for p38 kinase inhibitory activity. []

N-(4-Chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523)

Compound Description: IMB-0523 is an N-phenylbenzamide derivative that demonstrates broad-spectrum antiviral activity. Notably, it inhibits both wild-type and drug-resistant strains of the Hepatitis B virus (HBV) with IC50 values of 1.99 µM and 3.30 µM, respectively. Its mechanism of action involves increasing intracellular levels of APOBEC3G (A3G), an enzyme known to suppress HBV replication. []

Relevance: IMB-0523 shares a core structure with 3-Amino-4-(methylamino)benzamide. Both compounds possess a benzamide group substituted with a methylamino group at the para position relative to the amide. This structural similarity highlights their connection within the N-phenylbenzamide class and suggests potential for shared biological activities. []

Ethyl 3-amino-2-[(2′-cyanobiphenyl-4-yl)methylamino]benzoate

Compound Description: This compound is a key intermediate in the synthesis of Dabigatran etexilate, a direct thrombin inhibitor clinically used for preventing venous thrombolism and stroke. []

Relevance: This compound shares the core 3-aminobenzamide structure with 3-Amino-4-(methylamino)benzamide. Both have an amino group at the meta position of the benzamide ring. The difference lies in the substitution at the para position, with the related compound having a more complex substituent. []

N-[(2RS, 3RS)-1-benzyl-2-methyl-3-pyrrolidinyl]-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2)

Compound Description: YM-09151-2 is a potent neuroleptic agent that exhibits significantly higher activity compared to haloperidol and metoclopramide. Its potential as a therapeutic agent for psychosis stems from its high antistereotypic activity and a favorable ratio of antistereotypic activity to cataleptogenicity. []

Relevance: YM-09151-2 is structurally related to 3-Amino-4-(methylamino)benzamide, sharing a common benzamide moiety. Both compounds feature a methylamino substituent at the para position of the benzamide ring, highlighting their structural similarity. []

3-Amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide

Compound Description: This compound has been synthesized for its potential use in various applications, including pharmaceuticals and agrochemicals. []

4-Methylamino-1,2-dithiole-3-thione

Compound Description: This compound (Vb) is synthesized from 4-Amino-1,2-dithiol-3-one via methylation of its N-tosyl derivative. Its synthesis is part of a broader exploration of chemical reactions and properties within the 1,2-Dithiole series. []

Relevance: While this compound belongs to the 1,2-Dithiole family and differs significantly from 3-Amino-4-(methylamino)benzamide, both molecules share a key structural feature: the presence of a methylamino group. This shared functionality highlights a common point of structural similarity, even in otherwise distinct molecules. []

Properties

CAS Number

39033-67-5

Product Name

3-Amino-4-(methylamino)benzamide

IUPAC Name

3-amino-4-(methylamino)benzamide

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

InChI

InChI=1S/C8H11N3O/c1-11-7-3-2-5(8(10)12)4-6(7)9/h2-4,11H,9H2,1H3,(H2,10,12)

InChI Key

MWUPFYDPRKUXOP-UHFFFAOYSA-N

SMILES

CNC1=C(C=C(C=C1)C(=O)N)N

Canonical SMILES

CNC1=C(C=C(C=C1)C(=O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.